molecular formula C7H5BrFIN2O B12967143 4-Bromo-2-fluoro-N-hydroxy-6-iodobenzimidamide

4-Bromo-2-fluoro-N-hydroxy-6-iodobenzimidamide

Cat. No.: B12967143
M. Wt: 358.93 g/mol
InChI Key: SJRVMOMYCJGABP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-hydroxy-6-iodobenzimidamide is a complex organic compound characterized by the presence of bromine, fluorine, iodine, and a hydroxy group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-hydroxy-6-iodobenzimidamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-hydroxy-6-iodobenzimidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

4-Bromo-2-fluoro-N-hydroxy-6-iodobenzimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-hydroxy-6-iodobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-N-hydroxy-6-iodobenzimidamide is unique due to the combination of halogen atoms and a hydroxy group on the benzimidamide core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H5BrFIN2O

Molecular Weight

358.93 g/mol

IUPAC Name

4-bromo-2-fluoro-N'-hydroxy-6-iodobenzenecarboximidamide

InChI

InChI=1S/C7H5BrFIN2O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,(H2,11,12)

InChI Key

SJRVMOMYCJGABP-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)/C(=N/O)/N)I)Br

Canonical SMILES

C1=C(C=C(C(=C1F)C(=NO)N)I)Br

Origin of Product

United States

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